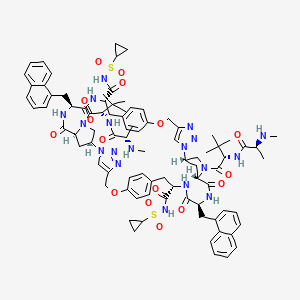
XIAP BIR2/BIR2-3 inhibitor-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XIAP BIR2/BIR2-3 inhibitor-3 is a dual inhibitor targeting the BIR2 and BIR2-3 domains of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on caspase activity, making it a significant molecule in the study of apoptosis and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XIAP BIR2/BIR2-3 inhibitor-3 involves multiple steps, including the formation of macrocyclic structures. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions to form the macrocyclic ring. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
XIAP BIR2/BIR2-3 inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
XIAP BIR2/BIR2-3 inhibitor-3 has a wide range of scientific research applications, including:
Mechanism of Action
XIAP BIR2/BIR2-3 inhibitor-3 exerts its effects by binding to the BIR2 and BIR2-3 domains of XIAP, thereby inhibiting its interaction with caspases. This inhibition prevents XIAP from blocking caspase activity, leading to the activation of apoptotic pathways. The molecular targets involved include caspase-3, caspase-7, and caspase-9, which are crucial for the execution of apoptosis .
Comparison with Similar Compounds
Similar Compounds
XIAP BIR2/BIR2-3 inhibitor-1: Another dual inhibitor with similar binding affinities but different structural features.
Smac mimetics: Compounds that mimic the activity of the mitochondrial protein Smac, which also targets XIAP but with different binding sites and mechanisms.
cIAP inhibitors: Compounds targeting cellular inhibitor of apoptosis proteins (cIAPs), which share structural similarities with XIAP but have distinct biological roles.
Uniqueness
XIAP BIR2/BIR2-3 inhibitor-3 is unique due to its high specificity and potency in inhibiting the BIR2 and BIR2-3 domains of XIAP. This specificity allows for more targeted therapeutic applications, reducing potential off-target effects and enhancing its efficacy in cancer treatment .
Properties
Molecular Formula |
C86H106N18O16S2 |
|---|---|
Molecular Weight |
1712.0 g/mol |
IUPAC Name |
(8S,11S,14S,17S,29S,32S,35S,38S)-17-N,38-N-bis(cyclopropylsulfonyl)-10,31-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-14,35-bis(naphthalen-1-ylmethyl)-12,15,33,36-tetraoxo-2,23-dioxa-5,6,7,10,13,16,26,27,28,31,34,37-dodecazaheptacyclo[38.2.2.219,22.14,7.18,11.125,28.129,32]pentaconta-1(43),4(50),5,19,21,25(46),26,40(44),41,47-decaene-17,38-dicarboxamide |
InChI |
InChI=1S/C86H106N18O16S2/c1-49(87-9)75(105)93-73(85(3,4)5)83(113)101-45-59-41-71(101)81(111)91-69(39-55-21-15-19-53-17-11-13-23-65(53)55)77(107)89-67(79(109)97-121(115,116)63-33-34-63)37-51-27-31-62(32-28-51)120-48-58-44-104(100-96-58)60-42-72(102(46-60)84(114)74(86(6,7)8)94-76(106)50(2)88-10)82(112)92-70(40-56-22-16-20-54-18-12-14-24-66(54)56)78(108)90-68(80(110)98-122(117,118)64-35-36-64)38-52-25-29-61(30-26-52)119-47-57-43-103(59)99-95-57/h11-32,43-44,49-50,59-60,63-64,67-74,87-88H,33-42,45-48H2,1-10H3,(H,89,107)(H,90,108)(H,91,111)(H,92,112)(H,93,105)(H,94,106)(H,97,109)(H,98,110)/t49-,50-,59-,60-,67-,68-,69-,70-,71-,72-,73+,74+/m0/s1 |
InChI Key |
PPCQNLGHXHFDBC-NNVBWZIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1C[C@@H]2C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@H]5C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)NS(=O)(=O)C8CC8)CC9=CC=CC1=CC=CC=C19)N(C5)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N4)C(=O)NS(=O)(=O)C1CC1)CC1=CC=CC2=CC=CC=C21)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CC2CC1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CC(C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)NS(=O)(=O)C8CC8)CC9=CC=CC1=CC=CC=C19)N(C5)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)NS(=O)(=O)C1CC1)CC1=CC=CC2=CC=CC=C21)C(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















